N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-14-5-3-4-12(10-14)17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h3-7,10-11H,2,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNRTTIADBCIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208696 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332922-64-2 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332922-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Sulfonamide Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride, this compound lacks antibacterial activity against S. aureus and P. aeruginosa despite its sulfonamide group, a common pharmacophore in antimicrobial agents. The sulfonamide’s polarity may reduce cellular uptake compared to the ethoxybenzamide analogue .
Acetamide Derivatives
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide :
Characterized by a simple acetyl group, this compound exhibits reduced steric bulk and lipophilicity relative to the 3-ethoxybenzamide. NMR data (δ 2.11 ppm for CH₃) confirm the acetyl group’s presence, which may limit its bioactivity due to weaker hydrophobic interactions with targets .
Sulfonyl-Benzamide Hybrids
- 3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (Pakerine): This derivative includes a sulfonyl group on the benzamide, enhancing electron-withdrawing properties.
Complex Benzodioxin-Benzamide Derivatives
- N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide: Incorporates a thiazole ring and dimethoxy groups, expanding π-π stacking and hydrogen-bonding capabilities.
Comparative Data Table
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.30 g/mol. The compound features a benzodioxin moiety which is known to influence its biological interactions.
Research indicates that compounds with similar structures often exert their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for various enzymes, including those involved in cancer cell proliferation and metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Properties : Some studies suggest that benzodioxin derivatives possess antioxidant capabilities, protecting cells from oxidative stress.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antitumor Activity
In vitro studies have shown that similar benzamide compounds can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | Breast Cancer | 10 | |
| Benzamide Derivative B | Lung Cancer | 5 |
These findings suggest that this compound may also exhibit antitumor properties.
Neuroprotective Effects
Benzamide derivatives have been studied for their neuroprotective effects against oxidative stress:
| Study | Model | Outcome |
|---|---|---|
| Study A | Neuronal Cell Line | Significant protection against apoptosis at 50 µM |
| Study B | Animal Model | Improved cognitive function in stress-induced models |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary tests indicate potential efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound showed promising results in reducing tumor size when combined with standard chemotherapy.
- Case Study 2 : A study conducted on neurodegenerative disease models demonstrated that the compound could significantly reduce neuronal loss and improve behavioral outcomes in treated subjects.
Q & A
Basic: What are the critical steps for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide with high purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3-ethoxybenzoic acid derivatives with the benzodioxin amine group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final products are crystallized using ethanol or methanol .
- Characterization : Confirm purity via HPLC (>95%) and structural validation using /-NMR and FT-IR spectroscopy to identify key functional groups (amide C=O stretch at ~1650 cm, benzodioxin ether C-O vibrations) .
Advanced: How can researchers address contradictory NMR data observed in derivatives of this compound?
Answer:
Contradictions may arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect rotational barriers in amide bonds or substituent-induced conformational changes .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-dependent shifts or hydrogen bonding interactions .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments against computational models (e.g., DFT-predicted chemical shifts) .
Basic: Which spectroscopic methods are essential for confirming the molecular structure of this compound?
Answer:
- NMR spectroscopy : -NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, ethoxy group at δ 1.3–1.5 ppm). -NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons .
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion ([M+H]) and fragmentation patterns .
- FT-IR : Detects functional groups like amide (1650 cm) and ether (1250 cm) .
Advanced: What strategies optimize reaction yields during the synthesis of analogs with modified benzodioxin or benzamide moieties?
Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, and adjust temperature (60–80°C) to accelerate coupling reactions .
- Catalyst selection : Employ Pd-catalyzed cross-coupling for introducing aryl substituents (e.g., Suzuki-Miyaura for biaryl analogs) .
- By-product mitigation : Monitor reactions via TLC and use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .
Basic: What functional group transformations are feasible for modifying the benzodioxin core?
Answer:
- Electrophilic substitution : Bromination at the 6-position using NBS in CCl to introduce halogen handles for further cross-coupling .
- Reductive alkylation : Catalytic hydrogenation (H/Pd-C) to reduce ketone or nitro groups introduced via substitution .
- Ether cleavage : Use BBr in CHCl to deprotect methoxy groups for hydroxylated derivatives .
Advanced: How can computational methods aid in predicting the biological activity of this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on benzodioxin’s planar structure and amide H-bond donors .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced potency .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .
Basic: What are the common pitfalls in scaling up the synthesis of this compound?
Answer:
- Exothermic reactions : Control temperature during amide coupling to prevent decomposition. Use jacketed reactors for large-scale DMF-based reactions .
- Purification challenges : Replace column chromatography with recrystallization or centrifugal partition chromatography for higher throughput .
- Moisture sensitivity : Conduct reactions under inert atmosphere (N/Ar) to avoid hydrolysis of intermediates .
Advanced: How should researchers analyze conflicting bioactivity data across different assay platforms?
Answer:
- Assay validation : Compare results from enzymatic assays (e.g., fluorescence-based) vs. cell-based assays (e.g., luciferase reporters) to identify off-target effects .
- Metabolic stability : Test compounds in hepatocyte models to rule out rapid degradation as a cause of false negatives .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Toxicity screening : Refer to SDS for acute toxicity data (e.g., LD in rodents) and handle using nitrile gloves and fume hoods .
- Waste disposal : Quench amide-containing waste with 10% acetic acid before incineration to prevent hazardous by-products .
Advanced: What structural features of this compound correlate with its solubility and bioavailability?
Answer:
- LogP optimization : Modify ethoxy groups to balance lipophilicity (target LogP 2–4) for membrane permeability .
- Crystallinity : Assess via X-ray diffraction; amorphous formulations (e.g., spray-dried dispersions) improve oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
